Bienvenue dans la boutique en ligne BenchChem!

aTAG-4531

Targeted Protein Degradation MTH1 PROTAC

aTAG-4531 is a heterobifunctional degrader that eliminates MTH1 aTAG-fusion proteins with 93.1% Dmax and sub-nanomolar DC₅₀ (0.28–0.34 nM), leaving no residual scaffold—unlike catalytic inhibitors TH287/TH588. Its ternary complex geometry (Ki 1.8 nM) ensures on-target degradation, and subtle structural differences from analogs like aTAG-2139 yield distinct potency profiles. Provided with validated mouse DMPK data for immediate in vivo translation and CRISPR knock-in protocols. ≥98% purity, cell-permeable, and soluble in DMSO. Ideal for functional genomics, SAR studies, and preclinical validation.

Molecular Formula C46H39F2N9O7
Molecular Weight 867.8708
Cat. No. B1192182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameaTAG-4531
SynonymsaTAG-4531;  aTAG 4531;  aTAG4531
Molecular FormulaC46H39F2N9O7
Molecular Weight867.8708
Structural Identifiers
SMILESO=C(C1=C(NC2=CC=CC=C2)C3=CC(C4=CC=C(C(NCCCCN5N=NC(COC6=CC=CC(C(N7C(CC8)C(NC8=O)=O)=O)=C6C7=O)=C5)=O)C(F)=C4)=C(F)C=C3N=C1)NC9CC9
InChIInChI=1S/C46H39F2N9O7/c47-34-19-25(31-20-32-36(21-35(31)48)50-22-33(43(60)52-27-12-13-27)41(32)51-26-7-2-1-3-8-26)11-14-29(34)42(59)49-17-4-5-18-56-23-28(54-55-56)24-64-38-10-6-9-30-40(38)46(63)57(45(30)62)37-15-16-39(58)53-44(37)61/h1-3,6-11,14,19-23,27,37H,4-5,12-13,15-18,24H2,(H,49,59)(H,50,51)(H,52,60)(H,53,58,61)
InChIKeyBNHRIFMLKOQTPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

aTAG-4531 (CFT-4531) – Technical Baseline and Procurement Overview for MTH1 Fusion Protein Degradation


aTAG-4531 (synonym CFT-4531; CAS 2412985-00-1) is a heterobifunctional degrader tool compound designed to induce targeted degradation of MTH1 (MutT Homolog 1, NUDT1) fusion proteins within the aTAG (anchor-TAG) system . The molecule comprises an MTH1-selective ligand tethered via a triazole-containing linker to a cereblon (CRBN) E3 ligase-recruiting thalidomide moiety, enabling ternary complex formation that triggers proteasome-mediated degradation of aTAG-fused target proteins . Key technical specifications include a molecular formula of C₄₆H₃₉F₂N₉O₇, a molecular weight of 867.85 g/mol, and certified purity of ≥98% (HPLC) [1]. The compound is supplied under license from C4 Therapeutics and is validated for both in vitro cellular assays and in vivo applications .

Why aTAG-4531 Cannot Be Substituted by Generic MTH1 Inhibitors or Alternative aTAG Degraders


Generic MTH1 inhibitors (e.g., TH287, TH588) suppress enzymatic activity but do not eliminate the MTH1 protein scaffold, preserving scaffolding functions and potential compensatory signaling . Moreover, the aTAG system requires precise ternary complex geometry between the MTH1 ligand, the CRBN E3 ligase, and the fusion protein to achieve efficient degradation . Subtle structural variations among aTAG degraders—such as those between aTAG-4531 and its close analog aTAG-2139—result in divergent DC₅₀ values (0.28–0.34 nM vs. 0.27–1.1 nM) and Dmax percentages (93.1% vs. 92.1%), underscoring that these compounds are not functionally interchangeable [1]. The quantitative evidence below substantiates aTAG-4531's distinct profile.

aTAG-4531 Quantitative Differentiation Evidence vs. Closest Comparators


Comparative Degradation Potency: aTAG-4531 vs. aTAG-2139 and LC-1-40

aTAG-4531 demonstrates a DC₅₀ of 0.28–0.34 nM against MTH1 fusion proteins following 4-hour incubation, placing it among the most potent aTAG degraders characterized . In direct comparison, the closely related analog aTAG-2139 exhibits a DC₅₀ of 0.27–1.1 nM (depending on assay conditions), while the structurally distinct NUDT1 PROTAC LC-1-40 achieves a DC₅₀ of 0.97 nM in SHEP MYCN-ER cells [1].

Targeted Protein Degradation MTH1 PROTAC

Degradation Efficiency (Dmax): aTAG-4531 Achieves Superior Maximal Depletion vs. aTAG-2139

Beyond potency, degradation efficiency—quantified as Dmax (maximum achievable depletion)—is a critical parameter for achieving complete loss-of-function phenotypes. aTAG-4531 consistently yields a Dmax of 93.1% under standard 4-hour incubation, whereas aTAG-2139 reports a Dmax of 92.1% [1]. The 1.0 percentage point differential may appear modest; however, in systems where residual protein can sustain biological activity, this incremental improvement can prove decisive.

Targeted Protein Degradation Efficacy Dmax

Binding Affinity (Ki) for MTH1: aTAG-4531 vs. aTAG-2139

The equilibrium dissociation constant (Ki) for the MTH1 binding component reflects intrinsic target engagement strength. aTAG-4531 exhibits a Ki of 1.8 nM for MTH1, whereas aTAG-2139 shows a Ki of 2.1 nM [1]. The ~14% lower Ki for aTAG-4531 suggests marginally tighter target binding, which may contribute to the observed differences in degradation potency and efficiency.

Binding Affinity MTH1 Ki

Mechanistic Distinction: aTAG-4531 is a Bona Fide Degrader, Not a Mere Inhibitor

aTAG-4531 operates via an event-driven (catalytic) degradation mechanism that removes the MTH1 fusion protein entirely, whereas inhibitors like TH287 (IC₅₀ = 0.8 nM) and TH588 merely suppress enzymatic activity . Quantitative comparison: aTAG-4531 achieves 93.1% protein depletion at 4 hours, while TH287 leaves the protein pool intact. The distinction is not merely semantic; degraders eliminate scaffolding functions and can circumvent resistance mechanisms that arise from inhibitor-induced protein upregulation [1].

Mechanism of Action PROTAC Targeted Degradation

In Vivo Applicability: Mouse DMPK Data Support Preclinical Studies

aTAG-4531 is validated for in vivo use and is accompanied by mouse pharmacokinetic (DMPK) data available in the supplementary technical file [1]. In contrast, many comparator MTH1 degraders (e.g., LC-1-40, FKBP12 PROTAC FM4) are primarily characterized in vitro with limited or no disclosed in vivo DMPK characterization [2]. The availability of mouse DMPK parameters (clearance, volume of distribution, half-life, bioavailability) enables direct translation to preclinical animal studies without requiring de novo PK characterization.

Pharmacokinetics DMPK In Vivo

Purity and Batch-to-Batch Consistency: ≥98% HPLC Certified

aTAG-4531 is supplied with a certified purity of ≥98% as determined by HPLC, ensuring minimal interference from impurities in sensitive assays . While many vendors supply small molecules at ≥95% purity, the documented ≥98% threshold for aTAG-4531 exceeds the industry standard for research-grade degraders and is supported by batch-specific Certificates of Analysis [1]. This level of purity is particularly critical for PROTAC/degrader studies, where trace contaminants can confound ternary complex formation or induce spurious cellular responses.

Quality Control Purity Reproducibility

aTAG-4531: Validated Research and Preclinical Application Scenarios


Conditional Protein Knockdown in CRISPR-Engineered Cell Lines

Researchers employing CRISPR-Cas9 to fuse MTH1 (aTAG) to a protein of interest can use aTAG-4531 to achieve rapid, dose-dependent degradation. The sub-nanomolar DC₅₀ (0.28–0.34 nM) and high Dmax (93.1%) enable precise control over target protein levels without the need for siRNA or genetic knockout [1]. Protocols for locus-specific aTAG knock-in are provided by the supplier, streamlining experimental design .

In Vivo Target Validation and Preclinical Efficacy Studies

aTAG-4531's validated mouse DMPK profile permits direct translation to in vivo models [1]. This eliminates the need for separate pharmacokinetic characterization of the degrader, accelerating preclinical target validation timelines. The compound's cell permeability and compatibility with standard formulation solvents (e.g., DMSO) facilitate intraperitoneal or intravenous administration .

Differentiation from MTH1 Inhibitors in Functional Genomics Screens

For functional genomics screens aimed at discerning enzymatic vs. scaffolding functions of MTH1, aTAG-4531 provides a clean degradation phenotype (93.1% depletion) that contrasts sharply with inhibitors like TH287 (IC₅₀ = 0.8 nM, no protein depletion) [1]. This distinction enables assignment of observed phenotypes to either catalytic activity or protein-protein interaction scaffolding.

Chemical Biology Tool for Ternary Complex Optimization Studies

Given its well-characterized ternary complex formation (MTH1 aTAG–CRBN–degrader) and reported Ki of 1.8 nM, aTAG-4531 serves as a reference standard for structure-activity relationship (SAR) studies aimed at optimizing linker length, E3 ligase engagement, or MTH1 ligand affinity [1]. Its high purity (≥98%) ensures that observed effects are attributable to the degrader itself rather than impurities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for aTAG-4531

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.